2-Bromo-1-(6-fluoro-2-pyridyl)ethanone
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Overview
Description
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone is an organic compound with the molecular formula C7H5BrFNO It is a derivative of ethanone, where the ethanone moiety is substituted with a bromine atom and a 6-fluoro-2-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone typically involves the bromination of 1-(6-fluoro-2-pyridyl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 6-fluoro-2-pyridyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: Similar structure but lacks the fluorine atom.
1-(6-Bromo-3-fluoro-pyridin-2-yl)ethanone: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H5BrFNO |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
2-bromo-1-(6-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 |
InChI Key |
RZTPECPLFGQWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)CBr |
Origin of Product |
United States |
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